molecular formula C16H12F4N5NaO8S3 B1505261 Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate CAS No. 220446-74-2

Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate

Cat. No. B1505261
CAS RN: 220446-74-2
M. Wt: 597.5 g/mol
InChI Key: LZWUCYAVMIKMIA-UHFFFAOYSA-M
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Description

The compound is an organic azide, which is a class of organic compounds that contain an azide (–N3) functional group . Organic azides are known for their interesting reactivity and are often used in research . They are also used in the synthesis of various heterocycles .


Synthesis Analysis

Organic azides can be synthesized through several methods. One common method involves the displacement of halides by azide, often using sodium azide (NaN3) as the azide source . Alcohols can also be converted into azides in one step using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) or under Mitsunobu conditions with diphenylphosphoryl azide (DPPA) .


Molecular Structure Analysis

The azide functional group can be shown by two resonance structures . The azide anion is very similar in each form, being centrosymmetric with N–N distances of 1.18 Å .


Chemical Reactions Analysis

Organic azides are known for their participation in the “click reaction” between an azide and an alkyne and in Staudinger ligation . These reactions are generally quite reliable, lending themselves to combinatorial chemistry .

Scientific Research Applications

Synthesis and Biological Applications

  • Sodium sulfonate compounds have been used as precursors for synthesizing biologically active heterocycles, showcasing effectiveness in antimicrobial activity and potential as surface active agents (El-Sayed, 2006).

Electropolymerization

  • Sodium sulfonate derivatives have been electropolymerized, and their copolymers with pyrrole have been synthesized. The resulting polymers were characterized using various techniques, revealing potential applications in different fields due to their unique properties (Zhao et al., 1997).

Material Science and Nanotechnology

  • Sodium sulfonate-based compounds have shown promising results in material science, especially in the synthesis of novel polymers with potential applications as proton exchange membranes due to their high proton conductivity and good oxidative and dimensional stability (Pang et al., 2008).
  • The unique properties of sodium sulfonate compounds have been explored for potential uses in nanotechnology, particularly in the field of micelle formation and its dynamics, indicating a significant role in developing new materials and technologies (Palazzesi et al., 2011).

Environmental and Green Chemistry

  • Studies have focused on the degradation and environmental implications of sodium sulfonate compounds, highlighting their potential in eco-friendly designs and better degradability compared to other chemicals, thus contributing to environmental sustainability (Bao et al., 2017).

Safety and Hazards

Organic azides, especially low molecular weight azides, are considered hazardous and are avoided due to the risks associated with their use . They are highly shock sensitive and need to be handled with utmost caution .

Future Directions

One of the future directions could be the use of such compounds in the modification of the mechanical properties of semiconducting polymers . For example, a four-armed azide-based crosslinker (“4Bx”) has been used to increase the strength, toughness, hardness, and cohesion of crosslinked films .

properties

IUPAC Name

sodium;1-[3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4N5O8S3.Na/c17-10-9(11(18)13(20)14(12(10)19)23-24-21)15(28)22-2-4-35-34-3-1-8(27)33-25-7(26)5-6(16(25)29)36(30,31)32;/h6H,1-5H2,(H,22,28)(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWUCYAVMIKMIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N5NaO8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704411
Record name Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220446-74-2
Record name Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 2
Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate

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